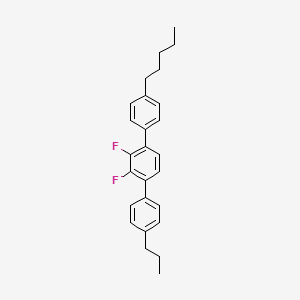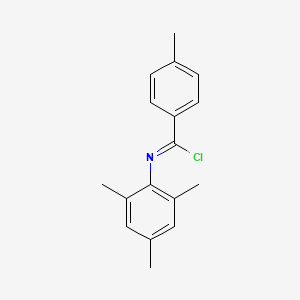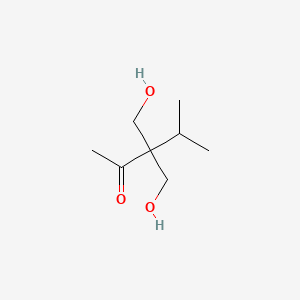
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one is an organic compound with the molecular formula C8H16O3 It is a derivative of pentan-2-one, featuring two hydroxymethyl groups at the 3-position and a methyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(hydroxymethyl)-4-methylpentan-2-one can be achieved through several methods. One common approach involves the reaction of pentane-2,4-dione with formaldehyde. This reaction typically requires acidic or basic conditions to facilitate the formation of the hydroxymethyl groups . The reaction can be summarized as follows:
Pentane-2,4-dione+Formaldehyde→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups and the use of catalysts to enhance the reaction efficiency. The use of green solvents and mild conditions is also emphasized to ensure environmentally friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl groups under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of hyperbranched polymers and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(hydroxymethyl)oxetane: Another compound with hydroxymethyl groups, but with an oxetane ring structure.
Pentane-2,4-dione: The parent compound without the hydroxymethyl groups.
Bis(hydroxymethyl)furans: Compounds with similar hydroxymethyl functionality but different ring structures.
Uniqueness
3,3-Bis(hydroxymethyl)-4-methylpentan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and material science.
Propriétés
| 113836-71-8 | |
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
3,3-bis(hydroxymethyl)-4-methylpentan-2-one |
InChI |
InChI=1S/C8H16O3/c1-6(2)8(4-9,5-10)7(3)11/h6,9-10H,4-5H2,1-3H3 |
Clé InChI |
BJEPLODEXUSLSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CO)(CO)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)
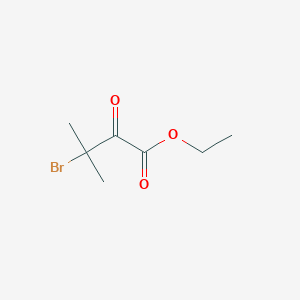

![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)

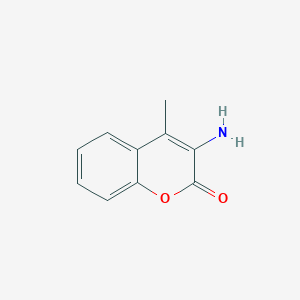
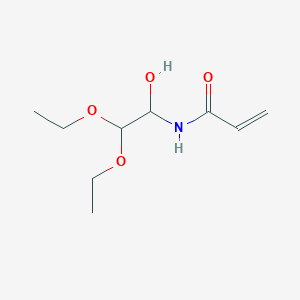
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)

